molecular formula C19H29FN2O2 B5459593 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one

Cat. No. B5459593
M. Wt: 336.4 g/mol
InChI Key: XGNWXTOPZGZXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. This compound has gained attention in scientific research due to its potential use as an anxiolytic and hypnotic drug. The purpose of

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one is similar to other benzodiazepines. This compound binds to the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitters in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic and hypnotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one are similar to other benzodiazepines. This compound has been shown to increase the duration of sleep and reduce the time it takes to fall asleep. Additionally, this compound has been shown to reduce anxiety and induce muscle relaxation. However, the long-term effects of this compound on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one in lab experiments is its potency and selectivity for the GABA-A receptor. This compound has been shown to have a high affinity for the receptor, which makes it a useful tool for studying the effects of GABA-A receptor modulation. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

For the study of this compound include further investigation of its potential therapeutic uses and the development of new analogs.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl bromide with isopropylamine, followed by the reaction of the resulting compound with 3-methoxypropylmagnesium bromide. The final step involves the reaction of the intermediate compound with acetic anhydride to yield the desired product. This synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methoxypropyl)-1,4-diazepan-5-one has been studied for its potential use as an anxiolytic and hypnotic drug. In preclinical studies, this compound has shown promising results in reducing anxiety and promoting sleep in animal models. Additionally, this compound has been studied for its potential use in treating alcohol withdrawal syndrome and seizures.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(3-methoxypropyl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O2/c1-15(2)18-14-21(10-4-12-24-3)11-9-19(23)22(18)13-16-5-7-17(20)8-6-16/h5-8,15,18H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWXTOPZGZXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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